molecular formula C11H21O13P B1217507 Agrocinopin B CAS No. 77193-03-4

Agrocinopin B

カタログ番号: B1217507
CAS番号: 77193-03-4
分子量: 392.25 g/mol
InChIキー: HELVVCIMDCGZJH-SPXMWDITSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Agrocinopin B (RN: 77193-03-4), also known as Agrocinopine B, is a phosphorylated sugar derivative with the molecular formula C₁₁H₂₁O₁₃P and a molecular weight of 392.25 g/mol . Its IUPAC name is (3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl-(2R,3S,4S)-3,4,5-trihydroxy-1-oxo-2-pentanyl hydrogen phosphate, featuring six stereocenters and a phosphate ester linkage between two polyhydroxy chains . This compound is structurally related to agrocinopines, a class of molecules produced by Agrobacterium tumefaciens during crown gall tumor formation in plants. This compound plays a role in bacterial virulence by facilitating nutrient uptake and intercellular signaling .

特性

IUPAC Name

[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] [(2R,3S,4S)-3,4,5-trihydroxy-1-oxopentan-2-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21O13P/c12-1-5(15)9(18)8(3-14)24-25(21,22)23-4-7(17)11(20)10(19)6(16)2-13/h3,5-6,8-13,15-16,18-20H,1-2,4H2,(H,21,22)/t5-,6+,8-,9-,10+,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELVVCIMDCGZJH-SPXMWDITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C=O)OP(=O)(O)OCC(=O)C(C(C(CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]([C@H](C=O)OP(=O)(O)OCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21O13P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50227942
Record name Agrocinopin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50227942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77193-03-4
Record name Agrocinopin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077193034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Agrocinopin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50227942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Synthetic Routes and Reaction Conditions: Agrocinopin B can be synthesized through the hydrolysis of agrocinopin A. This process involves either acidic or basic hydrolysis or enzymatic cleavage of the glucose residue with β-glucosidase . The reaction conditions typically involve controlled pH and temperature to ensure the stability of the compound.

Industrial Production Methods:

化学反応の分析

Types of Reactions: Agrocinopin B undergoes various chemical reactions, including:

    Hydrolysis: Conversion of agrocinopin A to this compound.

    Phosphorylation/Dephosphorylation: Involves the addition or removal of phosphate groups.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, β-glucosidase enzyme.

    Phosphorylation/Dephosphorylation: Phosphoric acid, alkaline phosphatase.

Major Products:

科学的研究の応用

Agrocinopin B has several scientific research applications, including:

作用機序

Agrocinopin B exerts its effects through its role as a metabolite in plants and bacteria. It is utilized by certain strains of Agrobacterium species in crown gall disease. The compound is involved in the metabolic pathways that facilitate the growth and development of these bacteria within the plant host .

類似化合物との比較

Comparison with Similar Compounds

Agrocinopin B belongs to a family of phosphorylated sugars, including Agrocinopin C, Agrocinopin D, and other glucose-2-phosphate derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound with Analogues

Compound Structure Molecular Formula Molecular Weight (g/mol) Key Features
This compound (3S,4R,5R)-tetrahydroxy-2-oxohexyl-(2R,3S,4S)-trihydroxy-1-oxo-pentanyl-P C₁₁H₂₁O₁₃P 392.25 Six stereocenters; mixed-chain phosphate ester; involved in plant pathogenesis
Agrocinopin C d-glucos-2-yl threo-2-yl phosphate C₁₀H₁₉O₁₂P 362.23 Threose moiety; simpler structure; role in bacterial metabolism
Agrocinopin D bis(d-glucos-2-yl) phosphate C₁₂H₂₂O₁₃P 420.28 Dimeric glucose-2-phosphate; enhanced stability; synthetic model compound
Glucose-2-phosphate Glucose with phosphate at C2 position C₆H₁₃O₉P 260.14 Ubiquitous in glycogen metabolism; implicated in Lafora disease

Key Comparisons

Structural Complexity: this compound has six stereocenters, making it more complex than Agrocinopin C (four stereocenters) and D (four stereocenters per glucose unit) . Unlike the dimeric Agrocinopin D, this compound features a mixed-chain structure, combining a tetrahydroxyhexyl chain with a trihydroxypentanyl chain .

Synthesis Pathways: this compound and Agrocinopin A are synthesized using acyl chlorides to activate phosphate groups, enabling regioselective esterification . Agrocinopin D is synthesized via condensation of two glucose-2-phosphate units, requiring stringent pH control to avoid hydrolysis .

Biological Roles: this compound is critical for Agrobacterium virulence, whereas Agrocinopin C and D are less studied but hypothesized to act as secondary metabolites or signaling molecules . Glucose-2-phosphate derivatives, such as those in Lafora disease, accumulate abnormally in tissues, contrasting with this compound’s transient role in bacterial infections .

Physicochemical Properties: Solubility: this compound’s multiple hydroxyl groups enhance water solubility compared to Agrocinopin D, which forms intramolecular hydrogen bonds . Stability: The phosphate ester in this compound is susceptible to hydrolysis at acidic pH, whereas Agrocinopin D’s dimeric structure confers resistance .

Q & A

Basic Question: What are the standard experimental protocols for isolating and characterizing Agrocinopin B in soil microbiomes?

Methodological Answer:
Isolation typically involves soil sample fractionation using organic solvents (e.g., ethyl acetate) followed by chromatographic techniques like HPLC or GC-MS for purification . Characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Researchers must document solvent systems, column parameters, and spectral acquisition settings to ensure reproducibility . For microbial source tracking, 16S rRNA sequencing of associated bacteria (e.g., Agrobacterium spp.) is critical .

Advanced Question: How can researchers design experiments to resolve contradictory bioactivity data for this compound across different bacterial strains?

Methodological Answer:
Contradictions may arise from strain-specific metabolic pathways or experimental variables (e.g., pH, temperature). A robust design includes:

  • Dose-response curves across multiple strains under controlled conditions (e.g., standardized LB media at 28°C) .
  • Metabolomic profiling (LC-MS/MS) to identify co-occurring metabolites that modulate this compound’s activity .
  • Genetic knockout studies to test hypotheses about resistance genes (e.g., acc operon) .
  • Statistical validation using ANOVA with post-hoc tests to isolate confounding variables .

Basic Question: What are the key steps to validate the purity of this compound for in vitro assays?

Methodological Answer:

  • Purity assessment : Use HPLC with a photodiode array detector (PDA) to confirm a single peak (≥95% purity) .
  • Stability testing : Monitor degradation under assay conditions (e.g., 24-hour exposure to pH 5–9 buffers) via UV-Vis spectroscopy .
  • Bioactivity controls : Compare activity against a commercially available reference standard (if available) in parallel assays .

Advanced Question: How can computational modeling improve the understanding of this compound’s structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular docking : Use tools like AutoDock Vina to predict binding affinities with target proteins (e.g., tRNA synthetases) .
  • QSAR modeling : Train models on bioactivity datasets (IC50 values) using descriptors like logP, polar surface area, and H-bond donors .
  • Validation : Cross-check predictions with experimental mutagenesis data (e.g., site-directed mutagenesis of binding pockets) .

Basic Question: What literature review strategies are critical for contextualizing this compound’s ecological role?

Methodological Answer:

  • Database searches : Use SciFinder and PubMed with keywords like “this compound biosynthesis” + “rhizosphere interactions” .
  • Citation tracking : Follow seminal papers (e.g., Kerr et al., 1974) via Web of Science to map recent advances .
  • Gap analysis : Compare functional claims in primary literature with metagenomic datasets (e.g., NCBI’s SRA) to identify understudied niches .

Advanced Question: What methodologies address challenges in quantifying this compound in complex environmental matrices?

Methodological Answer:

  • Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to remove humic acids .
  • Quantitative LC-MS/MS : Use isotope-labeled internal standards (e.g., this compound-d4) to correct for matrix effects .
  • Limit of detection (LOD) optimization : Conduct spike-and-recovery experiments across soil types (sandy vs. clay) to validate method robustness .

Basic Question: How should researchers formulate hypotheses about this compound’s biosynthetic pathways?

Methodological Answer:

  • Genome mining : Annotate Agrobacterium genomes for biosynthetic gene clusters (BGCs) using antiSMASH .
  • Precursor feeding : Supplement cultures with isotopically labeled precursors (e.g., ¹³C-acetate) and trace incorporation via NMR .
  • Enzyme assays : Test candidate enzymes (e.g., nonribosomal peptide synthetases) in vitro for substrate specificity .

Advanced Question: What experimental frameworks resolve discrepancies between in silico predictions and empirical data for this compound’s mode of action?

Methodological Answer:

  • Multi-omics integration : Correlate transcriptomic data (bacterial response to this compound) with proteomic changes .
  • Single-cell imaging : Use fluorescent probes (e.g., FITC-labeled this compound) to visualize target engagement in real-time .
  • Machine learning : Train classifiers on discrepant datasets to identify overlooked variables (e.g., efflux pump activity) .

Basic Question: What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

Methodological Answer:

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 values .
  • Outlier detection : Apply Grubbs’ test to exclude aberrant replicates .
  • Power analysis : Use G*Power to determine sample sizes ensuring ≥80% statistical power .

Advanced Question: How can researchers design ecotoxicological studies to assess this compound’s non-target effects on soil microbiota?

Methodological Answer:

  • Microcosm experiments : Expose soil communities to gradient concentrations and monitor diversity via 16S/ITS sequencing .
  • Functional assays : Measure nitrogen fixation rates (acetylene reduction) and carbon mineralization as ecotoxicity endpoints .
  • Network analysis : Use SPIEC-EASI to infer microbial interaction shifts post-exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Agrocinopin B
Reactant of Route 2
Agrocinopin B

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